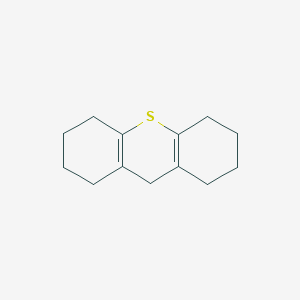![molecular formula C12H26O2S2 B14727907 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol CAS No. 6628-66-6](/img/structure/B14727907.png)
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is an organic compound characterized by the presence of two sulfanyl (thioether) groups and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol typically involves the reaction of 2-sulfanylethanol with an appropriate alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-sulfanylethanol, alkyl halide (e.g., 2-ethylhexyl bromide)
Solvent: Ethanol or another suitable polar solvent
Catalyst: Potassium hydroxide or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of new thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new thioether derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol involves its interaction with various molecular targets and pathways. The hydroxyl and sulfanyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)propyl]sulfanylethanol
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)butyl]sulfanylethanol
- 2-[2-Hydroxy-3-(2-hydroxyethylsulfanyl)pentyl]sulfanylethanol
Uniqueness
2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
6628-66-6 |
|---|---|
Molekularformel |
C12H26O2S2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
2-[2-ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-12(16-9-7-14)11(4-2)10-15-8-6-13/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
BKFGYFYWOOABBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CC)CSCCO)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


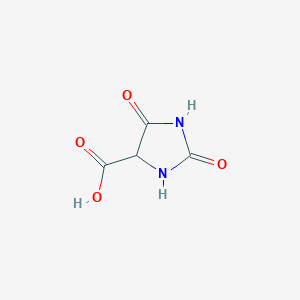
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
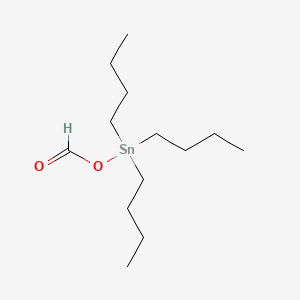
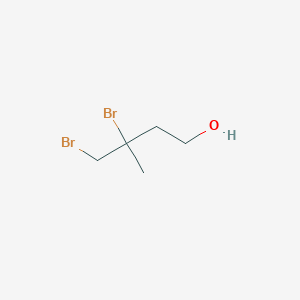
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
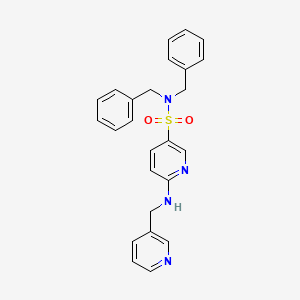
![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)

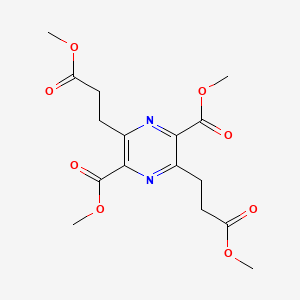
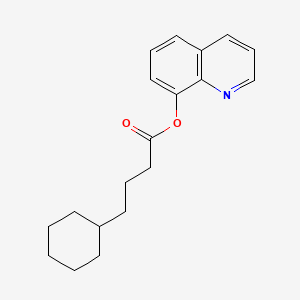
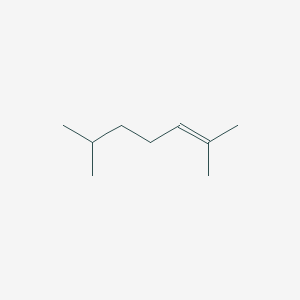
![n-[2-(2-Undecyl-4,5-dihydro-1h-imidazol-1-yl)ethyl]butan-1-amine](/img/structure/B14727895.png)
